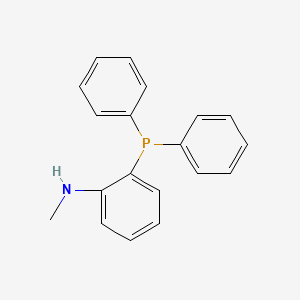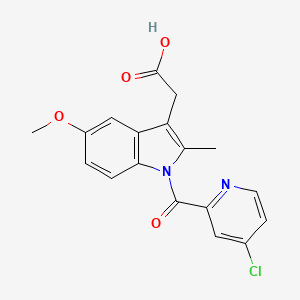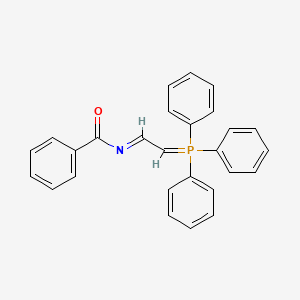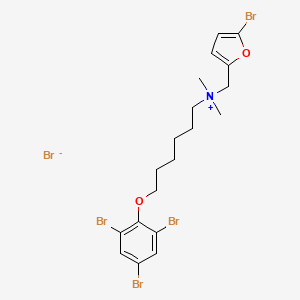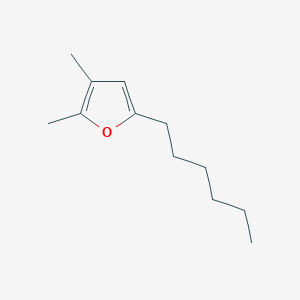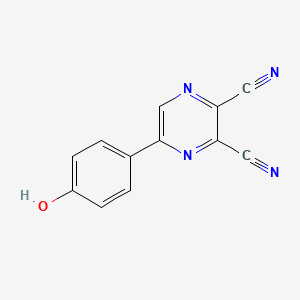
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazine ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazine derivative with a cyclohexadienone compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted pyrazine and cyclohexadienone compounds .
Scientific Research Applications
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
- 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
Uniqueness
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile is unique due to its combination of a pyrazine ring and a cyclohexadienone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
| 67823-04-5 | |
Molecular Formula |
C12H6N4O |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O/c13-5-10-11(6-14)16-12(7-15-10)8-1-3-9(17)4-2-8/h1-4,7,17H |
InChI Key |
BTJWDHJYDNXASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


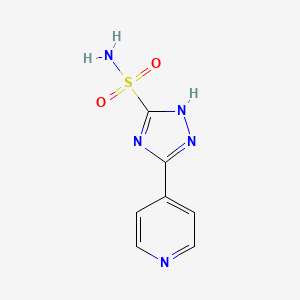


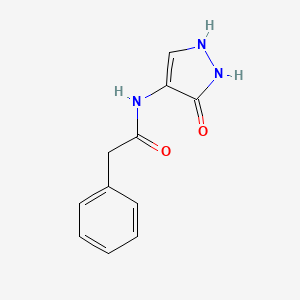
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)

